molecular formula C29H19BrN2O3 B10880554 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B10880554
M. Wt: 523.4 g/mol
InChI Key: OKHHIMZBXQHTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE is a complex organic compound that features a quinoxaline core substituted with phenyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation reactions.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Esterification: The final step involves esterification to form the 2-oxoethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE
  • 2-(4-FLUOROPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE
  • 2-(4-METHOXYPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE is unique due to the presence of the bromophenyl group, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C29H19BrN2O3

Molecular Weight

523.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C29H19BrN2O3/c30-23-14-11-19(12-15-23)26(33)18-35-29(34)22-13-16-24-25(17-22)32-28(21-9-5-2-6-10-21)27(31-24)20-7-3-1-4-8-20/h1-17H,18H2

InChI Key

OKHHIMZBXQHTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)N=C2C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.